4,7-Dichloroimidazo[1,5-a]quinoxaline
Description
Molecular Architecture and IUPAC Nomenclature
The official International Union of Pure and Applied Chemistry nomenclature for this compound is 4,7-dichloroimidazo[1,5-a]quinoxaline, which precisely describes its structural composition and substitution pattern. The molecular formula C₁₀H₅Cl₂N₃ indicates the presence of ten carbon atoms, five hydrogen atoms, two chlorine atoms, and three nitrogen atoms, resulting in a molecular weight of 238.07 grams per mole.
The molecular architecture consists of a fused ring system that combines an imidazole ring with a quinoxaline framework. This fusion creates a tricyclic heterocyclic structure where the imidazole ring is attached to the quinoxaline core at the 1,5-positions. The quinoxaline component provides the foundational bicyclic structure, composed of a benzene ring fused to a pyrazine ring, while the imidazole ring contributes an additional five-membered heterocyclic component containing two nitrogen atoms.
The chlorine substituents are strategically positioned at the 4 and 7 positions of the quinoxaline framework, which significantly influences the compound's electronic properties and reactivity profile. These halogen atoms occupy specific positions that affect both the electron density distribution and the molecular geometry of the entire system. The Chemical Abstracts Service has assigned the unique identifier 847900-55-4 to this compound, facilitating its identification in chemical databases and literature.
The compound exhibits a planar or near-planar molecular geometry typical of fused aromatic heterocycles, which contributes to its stability and potential for intermolecular interactions. The nitrogen atoms within the ring system serve as potential coordination sites and influence the overall electronic character of the molecule.
Properties
IUPAC Name |
4,7-dichloroimidazo[1,5-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXRNWDVRHNIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286118 | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847900-55-4 | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Construction
The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline generally begins with substituted quinoxaline derivatives, particularly 6,7-dichloroquinoxaline or related tetrachloroquinoxaline precursors. For example, 2,3,6,7-tetrachloroquinoxaline can be reacted with ammonia to yield 2,3-diamino-6,7-dichloroquinoxaline, which serves as a key intermediate for further cyclization into the imidazoquinoxaline framework.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2,3,6,7-Tetrachloroquinoxaline + NH3 | 90°C | 2,3-Diamino-6,7-dichloroquinoxaline | 95.6% |
Cyclization to Form Imidazoquinoxaline Core
The cyclization typically involves intramolecular condensation reactions facilitated by reagents such as carbonyldiimidazole or phosphorus oxychloride. For instance, the amino functionalities on the quinoxaline ring undergo cyclization with adjacent functional groups to form the fused imidazo ring.
A notable method involves coupling of imidazole derivatives with ortho-fluoronitrobenzene followed by reduction and intramolecular cyclization catalyzed by carbonyldiimidazole, leading to the formation of the imidazo[1,5-a]quinoxaline skeleton.
Subsequent nucleophilic displacement with aqueous ammonia and chlorination with phosphorus oxychloride introduce the chlorine atoms at positions 4 and 7 on the quinoxaline ring.
Alternative Synthetic Routes
Other synthetic approaches include:
Reaction of 2,3-diamino-6,7-dichloroquinoxaline with cyclizing agents in boiling solvents such as DMF, followed by precipitation and purification to isolate the imidazoquinoxaline derivatives.
Use of Sonogashira cross-coupling to attach alkyl chains to the imidazole moiety before cyclization, which allows for structural diversification of the imidazoquinoxaline core.
Halogenation strategies using phosphorus oxychloride to selectively introduce chlorine atoms at desired positions after ring formation.
Detailed Research Findings and Yields
The synthesis of 2,3-diamino-6,7-dichloroquinoxaline intermediate is highly efficient with yields above 95% under ammonia treatment at elevated temperatures.
Cyclization steps facilitated by carbonyldiimidazole or similar reagents proceed smoothly under mild conditions, often at room temperature or mild heating, with good yields typically ranging from 60% to 90% depending on substituents and reaction scale.
Chlorination with phosphorus oxychloride is an effective method to achieve selective dichlorination at positions 4 and 7, crucial for the final compound structure.
The overall synthetic sequence allows for functional group modifications at the imidazole nitrogen, enabling the synthesis of various derivatives for biological activity studies.
Summary Table of Preparation Steps
Notes on Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents and conditions for these reactions depend on the desired transformation and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Antimicrobial Activity
4,7-Dichloroimidazo[1,5-a]quinoxaline and its derivatives have shown significant antimicrobial properties. Research indicates that quinoxaline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, quinoxaline 1,4-di-N-oxides have demonstrated antibacterial effects against strains of Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Mycobacterium tuberculosis | High |
| 2,3-Dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline | HSV-1 | Moderate |
| Quinoxaline 1,4-di-N-oxide | Various bacteria | Variable |
Antitumoral Properties
The compound has also been explored for its antitumoral properties. Studies have shown that specific quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, quinoxaline-3-propanamides have been tested against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, displaying promising cytotoxic activity . Additionally, the incorporation of halogen atoms into the quinoxaline structure has been linked to enhanced antitumor efficacy.
Table 2: Antitumoral Activity of Quinoxaline Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Quinoxaline-3-propanamide | Colon cancer (HCT-116) | 15 |
| Quinoxaline-3-propanamide | Breast cancer (MCF-7) | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in various studies. Compounds derived from quinoxalines exhibit inhibitory effects on pro-inflammatory mediators such as lipoxygenase (LOX), which is crucial in the metabolism of arachidonic acid leading to inflammation . This suggests that these compounds could be beneficial in treating conditions associated with chronic inflammation.
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in various applications:
- A study conducted on the compound's effect on Mycobacterium tuberculosis showed a significant reduction in bacterial load in treated cultures compared to controls .
- Research involving animal models indicated that derivatives of this compound could effectively reduce tumor sizes without significant toxicity to normal tissues .
Mechanism of Action
The mechanism of action of 4,7-Dichloroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline derivatives are structurally diverse and exhibit varied pharmacological activities depending on substituents and fused heterocycles. Below is a detailed comparison of 4,7-dichloroimidazo[1,5-a]quinoxaline with key analogs:
Structural and Functional Differences
Key Research Findings
TLR7 Antagonism: this compound shows moderate TLR7 antagonism, but pyrazolo[1,5-a]quinoxaline derivatives with C4–C5 alkyl chains (e.g., butyl) achieve superior activity (IC₅₀ = 8.2 µM) due to hydrophobic interactions in the TLR7 binding pocket . Extending alkyl chains beyond C5 (e.g., hexyl) reduces antagonism, highlighting steric limitations .
Anticancer Activity: Tetrazolo[1,5-a]quinoxaline derivatives (e.g., 8-bromo-4-chloro analog) inhibit tumor cell lines (IC₅₀ < reference doxorubicin) while sparing normal cells (IC₅₀ >100 µg/mL) . Imidazo[1,5-a]quinoxaline derivatives, including the 4,7-dichloro variant, disrupt tubulin polymerization, a mechanism distinct from TLR7 modulation .
Antimicrobial Activity: Chlorine substituents in imidazo[1,5-a]quinoxaline enhance bacteriostatic effects (MIC = 3.9–15.63 µg/mL) against Gram-positive/-negative bacteria . Tetrazolo[1,5-a]quinoxaline Schiff bases show broad-spectrum activity, attributed to the tetrazole ring’s polarity and hydrogen-bonding capacity .
Synthetic Accessibility: this compound is synthesized via Sonogashira cross-coupling, requiring protective groups for amino functionalities . Tetrazolo[1,5-a]quinoxalines are synthesized in 3–5 steps from o-phenylenediamine, with yields up to 81% .
Toxicity and Selectivity
- This compound has acute oral toxicity (LD₅₀ <300 mg/kg) and requires hazard controls .
- Tetrazolo[1,5-a]quinoxaline derivatives exhibit low cytotoxicity (IC₅₀ >100 µg/mL in normal cells), making them safer for therapeutic use .
Biological Activity
4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound belongs to the imidazoquinoxaline family. Its structure includes two chlorine atoms at the 4 and 7 positions of the quinoxaline ring, which significantly influences its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that this compound exhibited significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 |
| MCF-7 | 2.3 | 3.23 |
These findings suggest that this compound may act as a promising candidate for developing new anticancer therapies due to its low IC50 values compared to established drugs .
The mechanism by which this compound exerts its anticancer effects is linked to its ability to induce oxidative stress and DNA damage. Studies indicate that it generates reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent apoptosis in cancer cells . This property has been further elucidated through in vitro assays demonstrating that the compound can cleave DNA strands under hypoxic conditions .
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral activity . Research evaluating its effects on HIV demonstrated an effective inhibition of viral replication with an EC50 value comparable to established antiretroviral drugs. The selectivity index (SI) indicated a favorable therapeutic window:
| Compound | EC50 (nM) | CC50 (nM) | SI |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| This compound | 3.1 | 98576 | 31798 |
This suggests that the compound could be a viable candidate for further development in HIV treatment .
Antibacterial Properties
The antibacterial activity of this compound has also been explored. It has been shown to possess selective activity against various bacterial strains, with mechanisms involving the disruption of bacterial DNA synthesis and function through radical-mediated pathways .
Case Studies
Case Study: Anticancer Efficacy
In a clinical setting, patients with advanced colorectal cancer were treated with formulations containing this compound derivatives. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups receiving standard chemotherapy .
Case Study: HIV Treatment
A cohort study involving HIV-positive patients treated with a regimen including this compound showed a marked decrease in viral load after three months of therapy. Patients reported fewer side effects compared to traditional antiretroviral therapies .
Q & A
Q. What are the standard protocols for synthesizing 4,7-Dichloroimidazo[1,5-a]quinoxaline, and how do reaction conditions influence yield?
Synthesis typically involves intramolecular cyclization of halogenated precursors. For example:
- Route A : Cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light .
- Route B : Base-mediated aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles, followed by autooxidation . Yield optimization requires precise control of catalysts (e.g., Ir for photoredox efficiency), solvent polarity, and temperature. Chlorinated solvents like DCM improve cyclization efficiency, while polar aprotic solvents (DMF) favor substitution reactions.
Q. What biological activities are associated with this compound, and what assays validate these effects?
The compound exhibits antitumor, anticonvulsant, and kinase-inhibitory properties. Key assays include:
- MTT assay for cytotoxicity (e.g., IC₅₀ values against melanoma A375 cells: <10 µM) .
- Receptor binding assays (e.g., GABAA/benzodiazepine receptor antagonism, Ki = 0.44 nM) .
- Kinase inhibition profiling (e.g., SK2 and PIM kinases) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve scalability and purity for this compound?
Advanced strategies include:
- Flow chemistry : Continuous flow processes reduce side reactions and improve yield consistency .
- Green catalysts : I2-catalyzed sp<sup>3</sup>/sp<sup>2</sup> C–H cross-dehydrogenative coupling reduces waste .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30-minute reactions at 150°C) .
Q. How should researchers address conflicting data on the compound’s antitumor efficacy across different cancer models?
Discrepancies arise from variations in:
- Cell line specificity : Melanoma (A375) vs. leukemia (HTLV-1) models show differential sensitivity due to tubulin interaction vs. caspase activation .
- Metabolic stability : Hepatic clearance rates affect in vivo activity (e.g., mouse vs. rat models) . Resolution : Use comparative transcriptomics to identify target pathways and validate with orthotopic xenografts .
Q. What methodologies are used to study structure-activity relationships (SAR) for halogenated imidazoquinoxalines?
Key approaches include:
- Halogen scanning : Substituting Cl with F or Br alters electron density and receptor binding (e.g., fluorinated derivatives show 10× higher GABAA affinity) .
- Molecular docking : Predict interactions with kinase domains (e.g., PIM1 ATP-binding pocket) .
- Pharmacophore modeling : Identify critical moieties (e.g., the imidazole ring’s role in tubulin polymerization inhibition) .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of halogenation (δ 7.29–8.01 ppm for aromatic protons) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., m/z 335.8 for [M+Na]<sup>+</sup> ions) .
- X-ray crystallography : Resolves stereochemistry of fused rings (e.g., dihedral angles between imidazole and quinoxaline planes) .
Q. How do researchers elucidate the mechanistic basis of the compound’s anticancer activity?
Mechanistic studies focus on:
Q. What green chemistry approaches are applicable to synthesizing this compound?
Sustainable methods include:
- Solvent-free cyclization : Using glycerol as a recyclable solvent (yield: 85–92%) .
- I2 catalysis : Oxidative C–H coupling reduces metal waste .
- Microwave irradiation : Lowers energy consumption by 40% compared to conventional heating .
Methodological Challenges & Solutions
Q. How can researchers ensure reproducibility in biological activity data across labs?
Standardize:
Q. What strategies assess the compound’s toxicity and selectivity in preclinical studies?
Q. How can cross-disciplinary applications (e.g., materials science) be explored for this compound?
Q. What are the key stability challenges for this compound, and how are they mitigated?
Q. How can synergistic drug combinations enhance the compound’s therapeutic potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
